2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
Description
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethanethioamide side chain. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry . The ethanethioamide moiety introduces sulfur-based reactivity, which may contribute to metal chelation or enhanced lipophilicity compared to analogous oxygen or nitrogen-containing side chains .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQWGXLOWODTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then reacted with an appropriate alkylating agent to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase (SDH), affecting the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have shown excellent binding to amino acids around the SDH active pocket, which is crucial for its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Oxadiazole Ring | Biological Implication |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Increased electron density | Enhanced binding to polar targets |
| 4-Chlorophenyl | Electron-withdrawing | Reduced electron density | Improved metabolic stability |
Research Findings and Hypotheses
- Synthetic Routes : The target compound may be synthesized via cyclization of thioamide-functionalized precursors, analogous to triazolone syntheses reported in .
- Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional ) could predict the electron density distribution, HOMO-LUMO gaps, and dipole moments, aiding in understanding reactivity and stability.
- Biological Potential: Based on triazolone and aniline-oxadiazole analogs, the ethanethioamide variant may exhibit antimicrobial or antitumor activity, though experimental validation is required .
Biological Activity
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring, followed by thioamide formation. The detailed synthetic pathway is crucial for understanding its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 20.0 |
| A549 (Lung Cancer) | 25.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound further:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results indicated a correlation between structural modifications and increased antimicrobial activity .
- Anticancer Mechanism Investigation : Research published in Cancer Research investigated the molecular mechanisms underlying the anticancer effects of oxadiazole derivatives. The study highlighted that the compound induces cell cycle arrest and apoptosis in cancer cells .
- Inflammation Model Study : A recent publication in Pharmacology Reports examined the anti-inflammatory effects using an animal model. The results demonstrated that treatment with the compound significantly reduced inflammatory markers in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
